Trimethoprim-13C3
Descripción general
Descripción
Trimethoprim-13C3 is a deuterium-labeled variant of Trimethoprim . Trimethoprim is an antifolate antibiotic often used in combination with sulfamethoxazole to treat a number of infections, including those of the urinary tract, respiratory tract, and gastrointestinal tract . It inhibits bacterial dihydrofolate reductase (DHFR), a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF). This prevents the synthesis of bacterial DNA and ultimately inhibits bacterial survival .
Molecular Structure Analysis
The molecular formula of Trimethoprim-13C3 is 13C3 C11 H18 N4 O3, and it has a molecular weight of 293.30 . It is structurally and chemically related to pyrimethamine, another antifolate antimicrobial used in the treatment of plasmodial infections .
Chemical Reactions Analysis
Trimethoprim has been involved in multicomponent reactions to create novel antibiotic compounds. The Groebke-Blackburn-Bienaymé reaction involving this α-aminoazine, with a range of aldehydes and isocyanides, has afforded the desired adducts in one-step .
Physical And Chemical Properties Analysis
Trimethoprim is a white or yellowish-white powder, very slightly soluble in water, slightly soluble in ethanol . Its chemical structure is 5-(3, 4, 5-Trimethoxybenzyl) pyrimidine -2, 4-diamine, and it has a molecular weight of 290.3 g/mole .
Aplicaciones Científicas De Investigación
Antibacterial Activity
Field
Application
Trimethoprim is a widely used antibacterial drug . It’s active against a wide range of Gram-positive and Gram-negative aerobic bacteria .
Method of Application
Trimethoprim is administered orally and is widely distributed in body fluids and tissues . In therapeutic trials, trimethoprim 200 to 400mg daily has been shown to be comparable in efficacy with co-trimoxazole, ampicillin 2g, cephalexin 2g, oxolinic acid 1.5g and nitrofurantoin 200mg daily in the treatment of acute urinary tract infection .
Results
Emergence of acquired resistance has been infrequent during years of therapeutic use of co-trimoxazole . However, results of serial laboratory surveys suggest that resistance to trimethoprim among enterobacteria is increasing .
Cancer Therapy
Field
Application
Trimethoprim analogs have shown promising anticancer applications . These analogs had significant tumor growth inhibitory activities over 60 human tumor cell lines .
Method of Application
A new series of trimethoprim (TMP) analogs containing amide bonds have been synthesized . Molecular docking, as well as dihydrofolate reductase (DHFR) inhibition assay were used to confirm their affinity to bind dihydrofolate reductase enzyme .
Results
Some of the new analogs inhibited DHFR activity more strongly than TMP did, which confirms that the addition of amide bonds into the analogs of TMP increases their affinity towards DHFR .
Treatment of Urinary Tract Infections
Field
Application
Trimethoprim is often used for the treatment of acute uncomplicated urinary tract infections caused by susceptible bacteria .
Method of Application
In therapeutic trials, trimethoprim 200 to 400mg daily has been shown to be comparable in efficacy with co-trimoxazole, ampicillin 2g, cephalexin 2g, oxolinic acid 1.5g and nitrofurantoin 200mg daily in the treatment of acute urinary tract infection .
Results
Prophylaxis of Recurrent Urinary Tract Infections
Application
Trimethoprim is used for long term prophylaxis of recurrent urinary tract infections .
Method of Application
Trimethoprim 100mg daily given as a single dose at night was comparable with nitrofurantoin 50 to 100Omg, methenamine 1g, oxolinic acid 375mg or co-trimoxazole (80mg trimethoprim /1400mg sulphamethoxazole) each given as a single daily dose .
Results
The activity against E. coli, Proteus and Klebsiella has been confirmed with urine samples from patients treated with trimethoprim 100mg daily, a dose used for long term prophylaxis of urinary tract infection .
Treatment of Respiratory Tract Infections
Field
Application
Trimethoprim is often used in combination with sulfamethoxazole to treat infections of the respiratory tract .
Method of Application
The drug combination is administered orally or intravenously. The dosage and duration of treatment depend on the specific type and severity of the infection .
Results
The combination of trimethoprim and sulfamethoxazole has been shown to be effective in treating a variety of respiratory tract infections, including acute exacerbations of chronic bronchitis .
Treatment of Gastrointestinal Tract Infections
Field
Application
Trimethoprim, often in combination with sulfamethoxazole, is used to treat infections of the gastrointestinal tract .
Method of Application
The drug combination is administered orally. The dosage and duration of treatment depend on the specific type and severity of the infection .
Results
The combination of trimethoprim and sulfamethoxazole has been shown to be effective in treating a variety of gastrointestinal tract infections, including enteritis caused by susceptible Shigella .
Direcciones Futuras
Trimethoprim is currently being investigated as definitive therapy for a wide range of infections, including bacterial exacerbations of chronic bronchitis, bacterial pneumonia, and typhoid fever . As for Trimethoprim-13C3, it is likely to be used in research and development, particularly in studies related to the metabolism and pharmacokinetics of Trimethoprim.
Propiedades
IUPAC Name |
5-[[3,4,5-tri((113C)methoxy)phenyl]methyl]pyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18)/i1+1,2+1,3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDVJHCEMCRBQM-VMIGTVKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]OC1=CC(=CC(=C1O[13CH3])O[13CH3])CC2=CN=C(N=C2N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676180 | |
Record name | 5-({3,4,5-Tris[(~13~C)methyloxy]phenyl}methyl)pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethoprim-13C3 | |
CAS RN |
1189970-95-3 | |
Record name | 5-({3,4,5-Tris[(~13~C)methyloxy]phenyl}methyl)pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.